6-Cyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
6-cyclopropyl-1-[2-(ethylamino)-2-oxoethyl]-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-3-16-12(20)7-19-14-13(8(2)18-19)10(15(21)22)6-11(17-14)9-4-5-9/h6,9H,3-5,7H2,1-2H3,(H,16,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTLLKGHZKQOGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Cyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 1018142-38-5) is a compound belonging to the pyrazolo[3,4-b]pyridine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as a therapeutic agent, particularly in the context of kinase inhibition and antimicrobial properties.
- Molecular Formula : C15H18N4O3
- Molecular Weight : 302.33 g/mol
- Structure : The compound features a pyrazolo[3,4-b]pyridine core with cyclopropyl and ethylamino substituents, which are critical for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazolo[3,4-b]pyridines against various pathogens. For instance, compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis. In vitro assays demonstrated that modifications at specific positions of the pyrazole ring can enhance activity against this bacterium .
Kinase Inhibition
The compound is being investigated for its ability to inhibit specific kinases involved in cancer progression. Kinase inhibitors are crucial in cancer therapy as they can block pathways that lead to tumor growth. Preliminary studies suggest that this compound exhibits significant inhibitory effects on certain kinases, making it a candidate for further pharmacological evaluation .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various interactions with biological targets. The presence of the cyclopropyl group and ethylamino functionality may enhance selectivity and potency compared to other derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Cyclopropyl-1-methylpyrazolo[3,4-b]pyridine | Cyclopropyl group | Kinase inhibition |
| Ethyl 6-fluoropyrazolo[3,4-b]pyridine | Fluoro substituent | Anticancer properties |
| Methyl 6-(phenyl)pyrazolo[3,4-b]pyridine | Phenyl group | Antimicrobial activity |
Case Studies and Research Findings
- Antitubercular Activity : A study investigated various pyrazolo[3,4-b]pyridines for their antitubercular properties using MABA (Microplate Alamar Blue Assay). Results indicated that certain derivatives exhibited promising activity against M. tuberculosis H37Rv strain .
- Kinase Inhibition Studies : In silico docking studies have been performed to predict the binding affinity of this compound to various kinases. The results suggested that structural modifications could lead to enhanced inhibitory effects on target kinases involved in cancer signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The pyrazolo[3,4-b]pyridine core is highly modular, with substitutions at positions 1, 3, and 6 significantly altering physicochemical and biological properties. Below is a comparative analysis:
Table 1: Substituent Variations and Molecular Properties
*LogP values estimated or reported in evidence.
†Inferred from analogs. ‡Calculated based on similar structures.
Impact of Substituents on Properties
a) R1 Group Modifications
- Ethylamino vs. Isopropylamino (1011396-85-2): The isopropyl analog has a higher molecular weight (316.36 vs. ~315.35) and slightly increased lipophilicity (LogP 1.52 vs. ~1.5), which may affect membrane permeability and solubility .
- Cyclopentylamino (1018142-65-8): Bulkier substituent increases molecular weight (342.39) and may reduce metabolic clearance but improve target binding .
b) Halogenation and Functional Groups
- Chloro-fluoro substitution (107658-94-6) :
- Increases molecular weight (345.76) and may enhance bioactivity via electronegative interactions .
Q & A
Q. What are the recommended synthetic routes for 6-cyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?
Methodological Answer: The synthesis of this compound can be approached via three primary routes:
- Route 1 (Condensation-Cyclization): React 5-aminopyrazole derivatives with cyclopropane-carboxaldehyde analogs under acidic conditions, followed by cyclization using POCl₃ or polyphosphoric acid (PPA) .
- Route 2 (Suzuki Coupling): Introduce the cyclopropyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between a boronic acid derivative and a halogenated pyrazolo[3,4-b]pyridine precursor. Optimize solvent (DMF/toluene) and catalyst (Pd(PPh₃)₄) for >70% yield .
- Route 3 (Multi-Step Functionalization): Use tert-butyl carbamate (Boc) protection for the ethylamino-oxoethyl side chain to prevent side reactions during cyclopropane ring formation. Deprotect with TFA in the final step .
Key Considerations:
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: A combination of spectroscopic and analytical techniques is essential:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, pyrazole methyl at δ 2.4–2.6 ppm) .
- Mass Spectrometry: ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 357.1) .
- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for carboxylic acid and oxoethyl groups) .
- X-ray Crystallography: Resolve crystal structure if single crystals are obtainable .
Data Validation:
- Cross-reference experimental data with computational predictions (e.g., DFT for NMR shifts) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions often arise from assay variability or structural impurities. Mitigate via:
- Standardized Assays: Replicate assays under controlled conditions (e.g., kinase inhibition using ATP-binding domain protocols) .
- SAR Analysis: Compare activity of analogs (e.g., replace cyclopropyl with phenyl to test steric effects) .
- Purity Verification: Use HPLC-MS to confirm >95% purity; residual solvents or byproducts may skew results .
Example:
A 2021 study found discrepancies in IC₅₀ values due to solvent-dependent aggregation. Testing in DMSO vs. aqueous buffer resolved the conflict .
Q. What experimental design strategies are optimal for studying structure-activity relationships (SAR) in kinase inhibition?
Methodological Answer:
- Systematic Substituent Variation:
- Modify the cyclopropyl group (e.g., fluorinated or larger rings) to assess steric/electronic effects.
- Alter the ethylamino-oxoethyl side chain (e.g., replace ethyl with isopropyl) .
- Computational Docking: Use AutoDock or Schrödinger Suite to predict binding modes with kinase ATP pockets .
- Biological Validation: Test analogs in kinase inhibition assays (e.g., EGFR, VEGFR2) with ATP-competitive controls .
Case Study:
A 2024 patent demonstrated that replacing cyclopropyl with trifluoromethyl increased selectivity for VEGFR2 by 12-fold .
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for Suzuki coupling efficiency .
- Solvent Optimization: Replace DMF with toluene to reduce side reactions; adjust temperature to 80–100°C .
- Workflow Table:
| Step | Conditions | Yield Improvement | Reference |
|---|---|---|---|
| Cyclopropane Introduction | Pd(PPh₃)₄, K₃PO₄, DMF/H₂O, 90°C | 68% → 82% | |
| Boc Deprotection | TFA/DCM, 0°C → RT | 60% → 78% |
Q. What computational methods predict the compound’s reactivity in novel reactions?
Methodological Answer:
- Reaction Path Search: Use Gaussian or ORCA for DFT-based transition-state analysis .
- Machine Learning (ML): Train models on existing pyrazolo[3,4-b]pyridine reaction datasets to predict regioselectivity .
- Example: ICReDD’s quantum-chemical workflow reduced reaction development time by 40% in a 2024 study .
Q. How to analyze stability under physiological conditions for preclinical studies?
Methodological Answer:
Q. How to reconcile conflicting solubility data in aqueous vs. organic solvents?
Methodological Answer:
- Shake-Flask Method: Measure solubility in PBS (pH 7.4) and DMSO; use sonication for dispersion .
- Co-Solvency Approach: Test PEG-400 or cyclodextrin formulations to enhance aqueous solubility .
Q. What is the role of the cyclopropyl group in modulating biological activity?
Methodological Answer:
- Steric Hindrance: Cyclopropyl’s rigid structure prevents off-target binding in kinase pockets .
- Electron-Withdrawing Effects: Enhances carboxylic acid’s acidity, improving membrane permeability .
- Validation: Replace cyclopropyl with cyclohexyl in analogs; observe 50% loss in activity .
Q. What purification challenges arise during synthesis, and how are they addressed?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
